molecular formula C14H8Cl2 B3055350 N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)-3-fluorobenzamide CAS No. 6406-96-8

N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)-3-fluorobenzamide

Cat. No.: B3055350
CAS No.: 6406-96-8
M. Wt: 247.1 g/mol
InChI Key: SGUDFHYGRVFRTA-UHFFFAOYSA-N
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Description

N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)-3-fluorobenzamide is a synthetic organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)-3-fluorobenzamide typically involves the reaction of 1,2-dihydroacenaphthylene with 3-fluorobenzoyl chloride in the presence of a base, such as triethylamine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with the amine group of 1,2-dihydroacenaphthylene to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)-3-fluorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or thiobenzamides.

Scientific Research Applications

N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)-3-fluorobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)-3-fluorobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)propanamide
  • N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)biphenyl-4-carboxamide
  • N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-1,3-benzodioxole-5-carboxamide

Uniqueness

N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)-3-fluorobenzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from other similar compounds.

Properties

CAS No.

6406-96-8

Molecular Formula

C14H8Cl2

Molecular Weight

247.1 g/mol

IUPAC Name

1,5-dichloroanthracene

InChI

InChI=1S/C14H8Cl2/c15-13-5-1-3-9-7-12-10(8-11(9)13)4-2-6-14(12)16/h1-8H

InChI Key

SGUDFHYGRVFRTA-UHFFFAOYSA-N

SMILES

C1CC2=CC=C(C3=CC=CC1=C23)NC(=S)NC(=O)C4=CC(=CC=C4)F

Canonical SMILES

C1=CC2=CC3=C(C=CC=C3Cl)C=C2C(=C1)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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